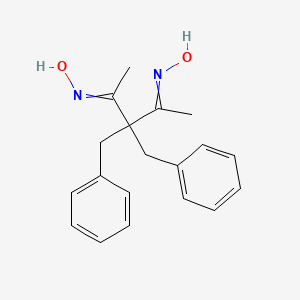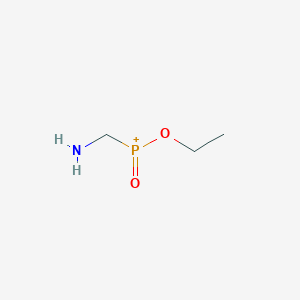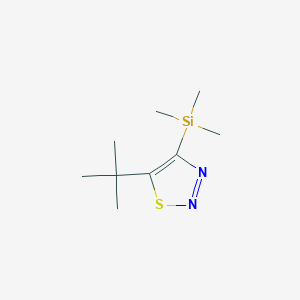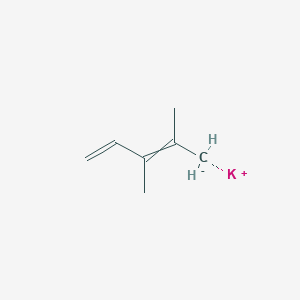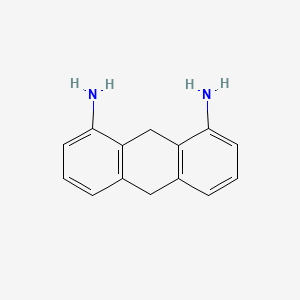
9,10-Dihydroanthracene-1,8-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydroanthracene-1,8-diamine is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene It is characterized by the presence of two amine groups at the 1 and 8 positions of the dihydroanthracene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,8-diamine typically involves the reduction of anthracene derivatives followed by amination. One common method is the reduction of 1,8-dinitroanthracene using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The resulting 1,8-diamino-9,10-dihydroanthracene can then be purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure hydrogen gas and metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form tetrahydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Tetrahydroanthracene derivatives.
Substitution: N-substituted anthracene derivatives.
科学研究应用
9,10-Dihydroanthracene-1,8-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 9,10-Dihydroanthracene-1,8-diamine in biological systems involves its interaction with cellular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In the case of its anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways.
相似化合物的比较
9,10-Dihydroanthracene: Lacks the amine groups and is primarily used as a hydrogen donor in organic synthesis.
1,8-Diaminoanthraquinone: Contains amine groups but has a quinone structure, making it more reactive in redox reactions.
9,10-Diphenylanthracene: Substituted with phenyl groups, used in photophysical studies and as a scintillator.
属性
CAS 编号 |
114645-02-2 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
9,10-dihydroanthracene-1,8-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6H,7-8,15-16H2 |
InChI 键 |
AZSYXRHNGGYJQS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CC3=C1C=CC=C3N)C(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


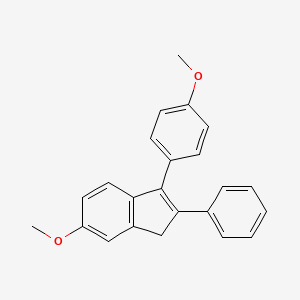
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
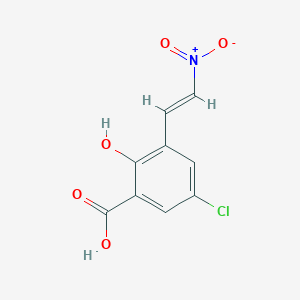
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
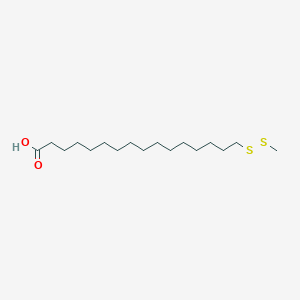
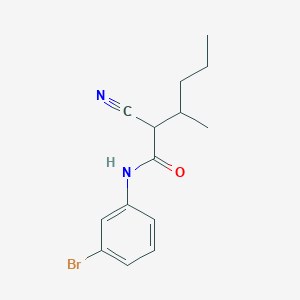

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)
